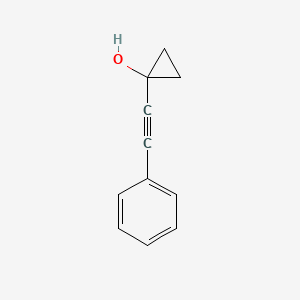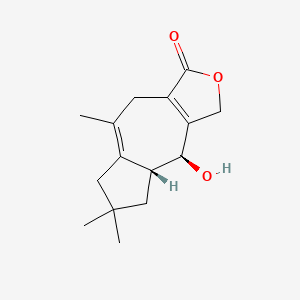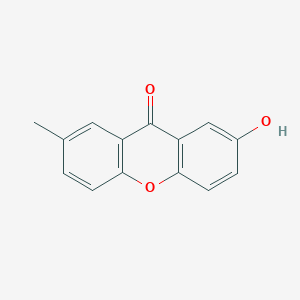![molecular formula C20H18ClN3O B14614884 4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59527-98-9](/img/structure/B14614884.png)
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright coloration and is used in various applications, including textile dyeing and as a colorant in different industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-phenoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under basic conditions to yield the final azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The use of catalysts and advanced purification techniques further enhances the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenolic and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with cellular components. The azo group can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of the phenoxy group, which enhances its stability and alters its electronic properties compared to other similar azo compounds. This structural feature contributes to its distinct color and reactivity, making it valuable in specific applications .
Propriétés
Numéro CAS |
59527-98-9 |
|---|---|
Formule moléculaire |
C20H18ClN3O |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
4-[(5-chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H18ClN3O/c1-24(2)17-11-9-16(10-12-17)22-23-19-14-15(21)8-13-20(19)25-18-6-4-3-5-7-18/h3-14H,1-2H3 |
Clé InChI |
ZNMRAOKAONOPJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)


![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)


![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
